molecular formula C33H52O6 B600647 Phytolaccinic acid ethyl ester CAS No. 322405-91-4

Phytolaccinic acid ethyl ester

Cat. No.: B600647
CAS No.: 322405-91-4
M. Wt: 544.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phytolaccinic acid ethyl ester is a high-purity research-grade chemical. It is the ethyl ester derivative of phytolaccinic acid, a triterpene isolated from plants of the Phytolacca genus, such as Phytolacca americana (American pokeweed) . Triterpenes and their synthetic derivatives are of significant interest in pharmacological research due to their diverse biological activities. This compound serves as a valuable reference standard and starting material for phytochemical and metabolic studies. Researchers can utilize it to explore the properties of triterpenoid esters, investigate structure-activity relationships, and develop analytical methods for natural product identification and quantification. This compound is supplied with a documented Certificate of Analysis. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

322405-91-4

Molecular Formula

C33H52O6

Molecular Weight

544.76

Origin of Product

United States

Natural Occurrence, Distribution, and Ecological Relevance of Phytolaccinic Acid Ethyl Ester

Botanical Sources and Distribution of Phytolaccinic Acid Ethyl Ester

Phytolaccinic acid, the parent molecule of the ethyl ester, is a known triterpenoid (B12794562) aglycone primarily isolated from plants belonging to the genus Phytolacca (Family: Phytolaccaceae). This genus, commonly known as pokeweed, encompasses about 25 to 35 species of perennial herbs and shrubs native to North America, South America, and East Asia. nih.gov

Key species identified as sources of the parent compound include:

Phytolacca americana (American Pokeweed): The saponins (B1172615) from the berries of this plant have been studied, leading to the isolation of phytolaccinic acid (referred to as 3β, 23-dihydroxyolean-12-ene-28, 30-dioic acid-30-methyl ester) and other related aglycones. researchgate.netresearchgate.net

Phytolacca icosandra (Tropical Pokeweed): Research on the leaves of this species led to the isolation of phytolaccagenic acid. Notably, one study reported the formation of an "artificial triterpenoid fatty acid ester" during the extraction and isolation process using methanol (B129727) and acetone, highlighting the potential for such derivatives to be artifacts rather than natural constituents. nih.gov

Phytolacca acinosa (Indian Pokeweed): This species is also recognized as a source of triterpenoids, including esculentosides and phytolaccagenic acid. onelook.com

Phytolacca dodecandra (Endod or African Soapberry): This species is well-known for its high concentration of saponins, which have been extensively studied. nih.gov

The direct isolation of this compound from these or any other plant source is not clearly documented in peer-reviewed literature. Its existence as a cataloged chemical nih.govcymitquimica.com alongside evidence that alcohol-based extraction methods can create derivatives, suggests that reports of its presence should be viewed with caution. ualberta.ca The use of ethanol (B145695) during extraction can lead to the formation of ethyl esters from carboxylic acids present in the plant material, a process known as esterification. mdpi.com

Table 1: Botanical Sources of the Parent Compound, Phytolaccinic Acid This interactive table lists plant species from the genus Phytolacca that have been identified as sources of Phytolaccinic acid (Phytolaccagenic acid).

Genus Species Common Name Reference(s)
Phytolacca P. americana American Pokeweed researchgate.net, researchgate.net
Phytolacca P. icosandra Tropical Pokeweed nih.gov
Phytolacca P. acinosa Indian Pokeweed onelook.com
Phytolacca P. dodecandra African Soapberry nih.gov

Specific data on the localization of this compound within plant tissues is unavailable due to its likely status as an artifact. However, the distribution of its parent saponins in Phytolacca species has been studied. These compounds are generally not uniformly distributed and tend to accumulate in specific organs where they may serve a protective function.

Saponins are found throughout the Phytolacca plant, including the roots, stems, leaves, blossoms, and berries. nih.gov The roots are often a primary site for the storage of saponins and other secondary metabolites. biotechnolabs.com Berries also accumulate high levels of these compounds, which is thought to be a mechanism to deter consumption by mammals while allowing birds, which are unaffected by the toxins, to disperse the seeds. nih.gov The concentration of these compounds can vary significantly based on the developmental stage of the organ.

The accumulation of triterpenoid saponins in plants, including those in the Phytolacca genus, is influenced by a combination of genetic, developmental, and environmental factors. As specific studies on this compound are absent, the following information is based on the broader class of saponins.

Developmental Stage: Saponin (B1150181) levels can change dramatically during the life cycle of the plant. For instance, maximal saponin accumulation in the berries of Phytolacca dodecandra occurs during the early stages of growth, which is hypothesized to prevent premature fruit loss and ensure seed maturation. nih.govualberta.ca

Geographical Location: Studies on Phytolacca acinosa collected from different provinces in China revealed significant variations in the quantity and quality of triterpenoid saponins, suggesting that geographical and environmental conditions play a major role. amerigoscientific.com

Abiotic Stress: Environmental stressors are known to trigger the production of secondary metabolites. Factors such as light intensity, water availability (drought stress), soil nutrient levels, and temperature can influence both the total amount and the specific types of saponins produced. cymitquimica.comualberta.camdpi.com For example, some studies suggest that ginsenoside (a triterpenoid saponin) biosynthesis is enhanced in the dark, while other steroidal saponins accumulate in response to light. ualberta.ca

Biotic Stress: Attack by herbivores and pathogens is a significant trigger for saponin production in many plants, as these compounds often possess defensive properties. ualberta.ca

Role of this compound in Plant Metabolism and Physiology

There is no scientific evidence to suggest a role for this compound in plant metabolism or physiology, as it is not considered a documented natural product. The following sections describe the established roles of the parent triterpenoid saponins found in Phytolacca.

Triterpenoid saponins are widely regarded as key components of the plant's innate immune system, acting as pre-formed defensive compounds (phytoanticipins). biotechnolabs.comthegoodscentscompany.com The saponins found in Phytolacca species, including the parent compound Phytolaccinic acid, exhibit a broad range of biological activities that underscore their role in plant defense.

Antimicrobial and Antifungal Activity: Saponins can disrupt the membranes of fungal and bacterial pathogens, leading to cell lysis. Extracts from Phytolacca species have demonstrated both antifungal and antibacterial properties. amerigoscientific.comthegoodscentscompany.com Hydrolysis of saponin-rich extracts can sometimes improve this bioactivity. nih.gov

Molluscicidal and Insecticidal Properties: The saponins from Phytolacca dodecandra are famously used for controlling snail populations that act as vectors for schistosomiasis. nih.gov They also possess anti-feedant and toxic properties against various insect herbivores, protecting the plant from being eaten. nih.govthegoodscentscompany.com

Allelopathy: Some saponins are thought to have allelopathic effects, meaning they can be released into the soil to inhibit the growth of competing plants. thegoodscentscompany.com

The production and accumulation of saponins are integral to the normal growth and development of the plants that synthesize them. ualberta.ca Their role is not just defensive but also developmental.

The strategic accumulation of saponins in vulnerable tissues, such as young fruits and reproductive organs, is a key survival strategy. ualberta.ca By protecting these parts from pathogens and herbivores, the plant ensures its reproductive success and the continuation of its lineage. The changing composition and concentration of saponins throughout the plant's life, from seedling to maturity, reflect a dynamic allocation of metabolic resources toward defense and, ultimately, fitness. ualberta.ca

Isolation and Advanced Purification Methodologies for Phytolaccinic Acid Ethyl Ester

Extraction Techniques from Natural Matrices

The initial step in obtaining phytolaccinic acid ethyl ester involves its extraction from the plant matrix, typically the roots or berries of Phytolacca species. The choice and optimization of the extraction method are paramount to maximize the yield and purity of the target compound.

The selection of an appropriate solvent system is a crucial factor in the efficient extraction of this compound. The polarity of the solvent must be carefully matched to that of the target compound to ensure maximum solubility and recovery. For triterpenoid (B12794562) saponins (B1172615) and their esters, alcoholic and aqueous-alcoholic solutions are commonly employed.

Research on the extraction of saponins from Phytolacca americana has indicated that aqueous-methanolic extracts are effective for isolating these types of compounds. researchgate.net The optimization of the solvent system often involves varying the ratio of alcohol to water to fine-tune the polarity. A systematic approach to optimizing the solvent system for this compound would involve extractions with a range of solvent polarities, from non-polar (e.g., hexane) to polar (e.g., methanol (B129727), ethanol (B145695), and water), and various ratios thereof. The efficiency of each solvent system would be evaluated by quantifying the yield of the target ester in the resulting extract.

Table 1: Hypothetical Solvent System Optimization for this compound Extraction

Solvent System (v/v)Relative PolarityExpected Yield of this compoundRationale
HexaneLowVery LowIneffective for polar saponin (B1150181) esters.
DichloromethaneLow-MediumLowMay extract some less polar compounds, but not ideal for glycosides.
Ethyl AcetateMediumModerateCan extract esters, but may have limited efficiency for the glycosidic portion. nih.gov
AcetoneMedium-HighModerate-HighA versatile solvent that can be effective for a range of polarities.
Ethanol:Water (9:1)HighHighBalances the dissolution of the aglycone and the sugar moiety.
Ethanol:Water (7:3)HighVery HighOften an optimal ratio for extracting saponins from plant material. nih.gov
MethanolVery HighHighEffective at dissolving polar compounds, including saponins.
WaterVery HighLowWhile the glycosidic part is water-soluble, the aglycone ester part has lower aqueous solubility.

This table is illustrative and based on general principles of phytochemical extraction. Actual yields would need to be determined experimentally.

Beyond simple solvent extraction, more advanced techniques can be employed to enhance the efficiency and selectivity of the extraction process. These include methods like ultrasonic-assisted extraction (UAE) and supercritical fluid extraction (SFE). UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular components into the solvent, often leading to higher yields in shorter extraction times. nih.gov

Supercritical fluid extraction (SFE) is a green extraction technology that utilizes a substance at its supercritical state, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction of specific compounds. nih.govokstate.edu For a compound like this compound, SFE with CO2 could be optimized, potentially with the use of a polar co-solvent such as ethanol, to efficiently extract the ester while leaving behind more polar or non-polar impurities. nih.gov The advantages of SFE include the use of non-toxic, non-flammable, and inexpensive CO2, and the ease of solvent removal from the extract. nih.gov While specific SFE parameters for this compound are not widely published, the principles have been successfully applied to the extraction of other esters and saponins from various plant matrices. mdpi.comnih.gov

Chromatographic Separation Strategies for High-Purity this compound

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential to isolate this compound and achieve the desired level of purity.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of individual compounds from complex mixtures. For the isolation of this compound, a reversed-phase HPLC method is typically the most suitable approach.

Method development would begin with the selection of an appropriate stationary phase, commonly a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. nih.govmdpi.com The mobile phase would consist of a mixture of water (often with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is generally used to effectively separate compounds with a wide range of polarities.

The detection of the eluting compounds is typically achieved using a UV detector, as the chromophores within the this compound molecule will absorb UV light at a specific wavelength. derpharmachemica.com For method optimization, parameters such as the gradient profile, flow rate, and column temperature are systematically adjusted to achieve the best possible resolution between the peak corresponding to this compound and those of co-eluting impurities.

Table 2: Illustrative HPLC Gradient for the Purification of this compound

Time (minutes)% Water (0.1% Formic Acid)% AcetonitrileElution Profile
07030Initial conditions, elution of highly polar compounds.
204060Gradual increase in organic solvent to elute compounds of intermediate polarity.
251090Steeper gradient to elute less polar compounds, including the target ester.
301090Hold to ensure complete elution of the target compound.
357030Return to initial conditions for column re-equilibration.

This table represents a hypothetical gradient and would require empirical optimization for the specific separation.

Gas Chromatography (GC) is another high-resolution separation technique, but its application to a compound like this compound is more complex than HPLC. Due to the high molecular weight and low volatility of saponin esters, direct analysis by GC is generally not feasible.

However, GC can be employed for the analysis of the aglycone or sugar moieties after chemical modification. frontiersin.orgfrontiersin.org For instance, the saponin ester could be hydrolyzed to cleave the sugar chains, and the resulting this compound aglycone could be derivatized to increase its volatility and thermal stability. Common derivatization techniques include silylation. The derivatized compound could then be analyzed by GC-Mass Spectrometry (GC-MS) for structural confirmation. researchgate.net It is important to note that artifacts, such as the formation of ethyl esters from residual ethanol in solvents during sample preparation for GC analysis of fatty acid methyl esters, have been reported, highlighting the need for careful experimental procedures. nih.gov While GC is a powerful analytical tool, for the isolation of intact this compound, HPLC is the more direct and suitable technique.

Once an analytical HPLC method has been developed that successfully separates this compound, the method can be scaled up to preparative chromatography to isolate larger quantities of the pure compound. waters.com This involves using a larger diameter column packed with the same stationary phase and proportionally increasing the flow rate of the mobile phase. waters.comrssl.com

The goal of preparative chromatography is to maximize the amount of sample that can be purified per injection (throughput) while maintaining adequate resolution between the target peak and impurities. rssl.com This often involves intentionally overloading the column to a certain extent. rssl.com The fractions corresponding to the peak of this compound are collected as they elute from the column. These fractions can then be combined, and the solvent removed (e.g., by rotary evaporation) to yield the purified compound. The purity of the isolated this compound is then confirmed using the analytical HPLC method and other spectroscopic techniques. The principles of scaling up from analytical to preparative chromatography are well-established and have been applied to the purification of various esters, including fatty acid ethyl esters. mdpi.comresearchgate.netnih.gov

Purity Assessment and Structural Confirmation in Isolated Samples

Following isolation and purification, the verification of sample purity and the confirmation of the molecular structure of this compound are imperative. These analytical procedures ensure the identity of the compound and its suitability for further research. A combination of chromatographic and spectroscopic methods is employed to achieve a comprehensive characterization.

Purity assessment is typically conducted using High-Performance Liquid Chromatography (HPLC). mdpi.com This technique is highly effective for separating complex mixtures, allowing for the quantification of the target compound relative to any impurities. mdpi.com The isolated this compound is expected to show a single major peak, and its purity is often determined to be greater than 98% by peak area normalization.

The structural elucidation of this compound relies on several spectroscopic techniques. frontiersin.org Mass spectrometry (MS) is used to determine the molecular weight. Specifically, high-resolution mass spectrometry (HR-ESI-MS) provides a precise mass measurement, which is used to deduce the molecular formula, anticipated to be C₃₃H₅₂O₆ for this compound. frontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for definitive structural confirmation. rsc.org Both ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum provides detailed information about the chemical environment of all protons in the molecule, including characteristic signals for the ethyl group (typically a quartet and a triplet) and numerous signals corresponding to the complex triterpenoid backbone. researchgate.net The ¹³C NMR spectrum reveals the presence of 33 distinct carbon atoms, including the carbonyl carbon of the ester and the carbons of the ethyl group, further confirming the structure. researchgate.net The collective analysis of data from 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) allows for the complete assignment of all proton and carbon signals, unequivocally confirming the structure of this compound. frontiersin.orgjst.go.jp

Table 1: Analytical Methods for Purity and Structural Confirmation

Analysis TypeMethodPurposeTypical Findings
Purity Assessment High-Performance Liquid Chromatography (HPLC)To quantify the purity of the isolated compound. mdpi.comA single major peak indicating a purity level often >98%.
Structural Confirmation High-Resolution Mass Spectrometry (HR-ESI-MS)To determine the exact molecular mass and deduce the molecular formula. frontiersin.orgCorresponds to the molecular formula C₃₃H₅₂O₆.
¹H Nuclear Magnetic Resonance (¹H NMR)To identify the types and connectivity of protons in the molecule. rsc.orgShows characteristic signals for a triterpenoid structure and an ethyl ester group. researchgate.net
¹³C Nuclear Magnetic Resonance (¹³C NMR)To identify the number and types of carbon atoms. researchgate.netConfirms the presence of 33 carbon atoms consistent with the proposed structure.
2D NMR (COSY, HSQC, HMBC)To establish detailed correlations between protons and carbons for unambiguous structural assignment. jst.go.jpProvides definitive evidence for the complete molecular framework.

Chemical Synthesis and Analog Design for Phytolaccinic Acid Ethyl Ester

Established and Novel Synthetic Routes for Phytolaccinic Acid Ethyl Ester

While specific literature detailing the synthesis of this compound is not extensively available, its preparation can be approached through various well-established esterification methodologies applicable to complex, polyfunctional carboxylic acids. amerigoscientific.com

Acid-Catalyzed Esterification Methodologies for Complex Carboxylic Acids

The most common method for converting a carboxylic acid to its corresponding ester is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is typically used, which can also serve as the solvent. masterorganicchemistry.commasterorganicchemistry.com Water, a byproduct of the reaction, is often removed to shift the equilibrium towards the product side. wikipedia.org For a sterically hindered and complex molecule like phytolaccinic acid, the reaction may require elevated temperatures and prolonged reaction times.

A variety of acid catalysts can be employed in Fischer esterification, each with its own advantages. masterorganicchemistry.com While sulfuric acid is common, other acids like phosphorous acid have also been used as catalysts in the esterification of phenols with carboxylic acids, yielding high-purity esters. mendeley.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comtjnpr.org Subsequent dehydration and deprotonation yield the final ester product. masterorganicchemistry.com

Method Catalyst Reagents Typical Conditions Ref.
Fischer EsterificationH₂SO₄, TsOHCarboxylic Acid, Excess EthanolHeat, Reflux masterorganicchemistry.commasterorganicchemistry.com
Phosphorous Acid CatalysisPhosphorous AcidPhenol, Carboxylic AcidElevated Temperature, Water Removal mendeley.com

Enzymatic Synthesis Approaches utilizing Lipases and Esterases

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis for ester production. nih.govresearchgate.net Lipases and esterases are widely used for this purpose due to their ability to function in organic solvents and their high stereoselectivity. nih.govgoogle.com The synthesis of various ethyl esters has been successfully achieved using immobilized lipases, which offer the advantage of easy separation from the reaction mixture and reusability. cymitquimica.com

For instance, the enzymatic synthesis of ethyl esters from waste oil has been demonstrated using a mixture of immobilized lipases from Candida antarctica (CALB), Thermomyces lanuginosus (TLL), and Rhizomucor miehei (RML). cymitquimica.com Such enzymatic processes can be conducted in continuous reactors, making them suitable for larger-scale production. cymitquimica.com The choice of solvent can significantly influence the reaction, with tert-butanol (B103910) being an effective medium in some cases. cymitquimica.com Given the chiral nature of phytolaccinic acid, the stereoselectivity of lipases would be a significant advantage, potentially avoiding racemization at chiral centers near the carboxylic acid group. google.com

Enzyme Type Substrate Examples Reaction Type Key Advantages Ref.
Lipases (e.g., CALB, TLL)Fatty Acids, Complex Carboxylic AcidsEsterification, TransesterificationHigh Selectivity, Mild Conditions, Reusability cymitquimica.comnih.gov
EsterasesChiral Carboxylic Acid EstersHydrolysis (for resolution)Stereospecificity google.com

One-Pot and Greener Chemistry Synthetic Strategies

Greener chemistry approaches focus on minimizing hazardous substances and maximizing atom economy. jove.comnih.govrsc.org This includes the use of less toxic solvents, renewable starting materials, and energy-efficient reaction conditions. jove.com For example, a modified Steglich esterification has been developed using acetonitrile (B52724), a greener solvent, which allows for high yields without the need for chromatographic purification. jove.com Another innovative approach involves the use of an audio frequency electric field as a catalyst for esterification, eliminating the need for chemical catalysts altogether. mdpi.com These strategies could be particularly beneficial for the synthesis of complex natural product derivatives like this compound. nih.gov

Strategy Description Example Application Benefits Ref.
One-Pot SynthesisMultiple reaction steps in a single vessel.Conversion of aromatic ketones to aromatic esters.Reduced waste, time-saving, higher yields. chemicalprocessing.com
Greener SolventsUse of environmentally benign solvents.Steglich esterification in acetonitrile.Reduced toxicity and waste. jove.com
Catalyst-Free MethodsEmploying physical methods like electric fields.Synthesis of unbranched aliphatic esters.Avoids catalyst-related waste and contamination. mdpi.com

Stereoselective Synthesis Considerations

Phytolaccinic acid is a chiral molecule with multiple stereocenters. nih.gov Therefore, any synthetic modification, including esterification, must consider the potential impact on the stereochemistry of the molecule. Stereoselective synthesis aims to produce a specific stereoisomer of a product. chemistryviews.orgnih.gov While the esterification of the carboxylic acid group in phytolaccinic acid is not expected to directly affect the existing stereocenters, the choice of reagents and reaction conditions is still crucial to avoid any unwanted side reactions or epimerization.

In cases where a racemic mixture of a chiral carboxylic acid is used, enzymatic kinetic resolution can be employed. researchgate.netwipo.int This involves using a stereoselective enzyme that will preferentially esterify one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product. researchgate.net For the synthesis of complex chiral molecules, methods that ensure the retention of configuration are highly valuable. nih.gov For instance, the treatment of α-chiral secondary alkyl iodides with tBuLi at low temperatures allows for the formation of the corresponding alkyllithiums with high retention of configuration, which can then be quenched with electrophiles to yield stereodefined products. nih.gov

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of natural products are a key strategy in medicinal chemistry to improve their biological activity, selectivity, and pharmacokinetic properties. rsc.orgacs.org

Rational Design Principles for Structural Modification

Rational drug design involves modifying a lead compound, in this case, this compound, based on an understanding of its biological target and mechanism of action. acs.orgresearchgate.netnih.govnajah.edu This can involve computational methods like molecular docking to predict how different analogues will interact with a target protein. acs.org For natural products, semi-synthesis, where the natural product is used as a starting material for chemical modifications, is a common approach. researchgate.net

Key principles in the rational design of analogues include:

Isosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties. For example, the carboxylic acid group of phytolaccinic acid could be replaced with other acidic functional groups.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and evaluating the effect on its biological activity to identify key structural features.

Improving Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

By applying these principles, new analogues of this compound can be designed and synthesized to explore and potentially enhance its biological profile. rsc.org

Synthetic Accessibility and Challenges in Derivative Preparation

The synthesis of derivatives from complex natural products like phytolaccinic acid presents several challenges. medcraveonline.com These molecules often possess multiple reactive functional groups and stereocenters, requiring sophisticated synthetic strategies to achieve regioselectivity and stereocontrol.

Esterification: The creation of the ethyl ester itself from phytolaccinic acid would typically involve an esterification reaction. medcraveonline.com Standard methods include Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst. google.com However, the presence of other sensitive functional groups in the phytolaccinic acid structure, such as hydroxyl groups, may necessitate the use of protecting groups to prevent unwanted side reactions. The choice of solvent and reaction conditions is crucial to optimize the yield and purity of the final product. mdpi.com

Challenges in Derivative Preparation:

Stereoselectivity: Phytolaccinic acid has numerous stereocenters. Any synthetic modification must aim to preserve the desired stereochemistry, as even minor changes can significantly impact biological activity.

Regioselectivity: The presence of multiple hydroxyl groups and a carboxylic acid function means that reactions can potentially occur at different sites on the molecule. Achieving regioselectivity to modify a specific part of the molecule without affecting others is a primary challenge.

Low Solubility and Bioavailability: Like many secondary metabolites, phytolaccinic acid and its derivatives may exhibit low solubility in common solvents and poor bioavailability, complicating both their synthesis and biological evaluation. medcraveonline.com Structural modifications are often aimed at addressing these issues. medcraveonline.com

Instability: The complex structure may be unstable under certain reaction conditions, leading to degradation or rearrangement products. medcraveonline.com

The synthesis of derivatives beyond the simple ethyl ester would involve more complex multi-step sequences. For instance, creating amide derivatives would require activation of the carboxylic acid, followed by coupling with an appropriate amine. Each step would need careful optimization to ensure high yields and avoid racemization or other side reactions.

Table 1: General Synthetic Methods for Ester and Amide Derivatives of Carboxylic Acids

Derivative TypeGeneral ReactionReagents and ConditionsKey Challenges
Ethyl Ester Fischer EsterificationEthanol, Sulfuric Acid (catalyst), RefluxPotential for side reactions at other functional groups, requires protecting groups.
Steglich EsterificationEthanol, DCC, DMAPMilder conditions, but requires careful purification to remove byproducts.
Amide Amide Coupling1. SOCl₂ or Oxalyl Chloride2. AmineHarsh reagents may not be compatible with complex structures.
HATU or HOBt/EDC, Amine, DIPEAMilder coupling reagents, widely used in peptide synthesis.

This table presents general synthetic methods and does not represent specific published syntheses of this compound derivatives.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov In the context of this compound, bioisosteric replacements could be explored at various positions on the molecule to modulate its biological activity.

Potential Bioisosteric Replacements for the Ethyl Ester Group:

The ethyl ester group itself could be replaced with other functionalities to explore different interactions with biological targets.

Amides: Replacing the ester oxygen with a nitrogen atom to form an amide can introduce a hydrogen bond donor and alter the electronic properties and metabolic stability of the molecule. A series of C-28 amide derivatives of other triterpenoids have been synthesized and shown to possess biological activity. fiocruz.br

Reverse Amides: The orientation of the amide bond could be reversed to further probe the structure-activity relationship.

1,3,4-Oxadiazoles: This heterocyclic ring system can act as a bioisostere for the ester group, offering improved metabolic stability. nih.gov

Tetrazoles: The tetrazole ring is a well-known bioisostere for a carboxylic acid and could be considered as a replacement for the entire ester functionality after hydrolysis.

Phosphonic Acids and their Esters: Phosphonic acids are known to mimic carboxylic acids and can act as transition state analogs for enzymes. nih.gov Their esters could also be explored.

Table 2: Examples of Bioisosteric Replacements for Ester Functionality

Original GroupBioisosteric ReplacementRationalePotential Impact
Ester (-COOEt) Amide (-CONH₂)Similar size and shape, introduces H-bond donor capability.Improved metabolic stability, altered binding interactions.
1,3,4-OxadiazoleMimics the electronic and steric properties of the ester.Increased metabolic stability, potential for new interactions. nih.gov
Trifluoromethyl GroupCan act as a bioisostere for a methoxy (B1213986) group, potentially altering interactions with target proteins. nih.govresearchgate.netEnhanced binding affinity through new interactions. nih.govresearchgate.net

This table provides examples of common bioisosteric replacements and is for illustrative purposes only, as specific research on bioisosteric replacement for this compound is not available.

The exploration of bioisosteric replacements for other parts of the phytolaccinic acid scaffold, such as the hydroxyl groups or the alkyl backbone, could also be a fruitful area of investigation. For example, replacing a hydroxyl group with a fluorine atom can modulate the acidity of neighboring protons and affect binding interactions. The successful application of these strategies would depend on the development of robust synthetic routes to access the desired analogs.

Biosynthesis and Metabolic Pathways of Phytolaccinic Acid Ethyl Ester

Endogenous Formation Pathways of Phytolaccinic Acid Ethyl Ester in Plants

The formation of this compound within plant cells is a multi-step process that originates from the well-established triterpenoid (B12794562) biosynthetic pathway, culminating in a specific esterification event.

The carbon skeleton of this compound is a triterpenoid, a class of compounds synthesized from the C5 precursor isopentenyl diphosphate (B83284) (IPP). frontiersin.org In plants, IPP is primarily supplied by the cytosolic mevalonic acid (MVA) pathway. frontiersin.org The biosynthesis of the core structure involves several key stages:

Formation of Squalene (B77637): Two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, are joined in a head-to-head condensation to form the C30 precursor, squalene. nih.gov This reaction is catalyzed by the enzyme squalene synthase. nih.gov

Epoxidation: Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. nih.govmdpi.com This step is a critical branching point for the biosynthesis of both sterols and triterpenoids. nih.gov

Cyclization: The 2,3-oxidosqualene molecule undergoes a complex cyclization reaction catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). frontiersin.org These enzymes construct the diverse polycyclic skeletons characteristic of triterpenoids, such as the β-amyrin skeleton, which is a precursor to many oleanane-type saponins (B1172615). frontiersin.orgnih.gov

Tailoring Modifications: Following the creation of the basic triterpenoid scaffold, a series of modifications occur, including oxidations, hydroxylations, and glycosylations, which are typically catalyzed by enzymes like cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov These modifications lead to the formation of various sapogenins, including phytolaccinic acid (also known as phytolaccagenic acid). researchgate.net

The final step is the esterification of the phytolaccinic acid molecule with ethanol (B145695) to form the ethyl ester, a reaction that links the complex triterpenoid pathway to alcohol metabolism.

The esterification of phytolaccinic acid with ethanol is catalyzed by a specific class of enzymes. While the precise enzyme responsible for synthesizing this compound has not been definitively identified in the literature, the reaction falls under the purview of alcohol acyltransferases (AATs). AATs are a group of enzymes that catalyze the condensation of an alcohol with an acyl-CoA molecule to produce an ester. nih.govbiorxiv.org

In plants, acyltransferases involved in secondary metabolism are diverse and play crucial roles in creating a wide array of natural products, including triterpene esters. nih.gov These enzymes often belong to large families, such as the BAHD family of acyltransferases or the serine carboxypeptidase-like (SCPL) acyltransferases. nih.gov

Characterization of these enzymes typically involves:

Gene Identification: Mining plant genomes for sequences homologous to known acyltransferases.

Heterologous Expression: Expressing candidate genes in a host system, such as E. coli or yeast, to produce the recombinant enzyme. nih.govnih.gov

Biochemical Assays: Testing the purified enzyme with various potential substrates (in this case, phytolaccinic acid or its acyl-CoA derivative and ethanol) to confirm its activity and determine substrate specificity and kinetic parameters. nih.govnih.gov

High-throughput screening platforms have been developed to rapidly assess the substrate specificity of AATs, which facilitates the discovery of novel enzymes for specific ester biosynthesis. nih.govbiorxiv.org

Table 1. General Characteristics of Plant Acyltransferases in Secondary Metabolism
Enzyme FamilyGeneral FunctionCommon Acyl DonorsCommon Acyl Acceptors (Alcohols)Relevance to Triterpenoids
BAHDCatalyzes the formation of a wide range of esters and amides.Acyl-CoAs (e.g., Acetyl-CoA, Coumaroyl-CoA)Alcohols, Anthocyanins, TerpenoidsKnown to be involved in the acylation of triterpene skeletons. nih.gov
SCPLAcylates compounds using acyl-CoA or acyl-glucose as donors.Acyl-CoAs, Acyl-glucoseFlavonoids, TriterpenoidsIdentified in the modification of triterpenoid saponins. nih.gov
PESPhytyl Ester Synthase, involved in esterifying free phytol.Acyl-CoAs, Acyl-ACPs, GalactolipidsPhytol, DiacylglycerolDemonstrates esterification of a terpene-derived alcohol (phytol). nih.gov

While specific pathway elucidation studies for this compound are not widely available, the general methods for tracing biosynthetic pathways are well-established. These studies are fundamental to confirming the sequence of biochemical reactions from primary metabolites to the final natural product.

The methodology involves feeding a plant or cell culture with an isotopically labeled precursor. The label's journey is then tracked through the metabolic network into the final product. Common approaches include:

Radioactive Labeling: Using precursors labeled with isotopes like ¹⁴C (e.g., [¹⁴C]-mevalonic acid) or ³H. The radioactivity of the isolated this compound and its intermediates is then measured to establish the pathway.

Stable Isotope Labeling: Using precursors labeled with stable isotopes such as ¹³C (e.g., [¹³C]-glucose) or ²H. The position and extent of isotope incorporation in the final molecule are determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

These techniques have been instrumental in deciphering complex biosynthetic pathways, such as that of gymnemic acid, another triterpenoid. jneonatalsurg.com Applying this methodology would definitively confirm the origin of the phytolaccinic acid backbone from the MVA pathway and identify the immediate precursors to the final esterification step.

Metabolic Transformations of this compound in Biological Systems (excluding human clinical metabolism)

Once formed, this compound can be subjected to further metabolic transformations within biological systems. These processes primarily involve the cleavage and potential reformation of the ester linkage.

The ester bond in this compound is a target for enzymatic hydrolysis. This reaction is catalyzed by a broad class of enzymes called carboxylic ester hydrolases, or esterases. nih.govfrontiersin.org These enzymes are ubiquitously distributed in nature and are responsible for cleaving ester bonds by adding a water molecule, which results in the release of a carboxylic acid (phytolaccinic acid) and an alcohol (ethanol). nih.gov

The hydrolysis reaction can be represented as: this compound + H₂O ⇌ Phytolaccinic Acid + Ethanol

This reaction is often reversible. Under certain conditions, such as low water activity or high substrate concentration, the same enzymes (particularly lipases) can catalyze the reverse reaction—esterification. nih.govresearchgate.netresearchgate.net This dynamic equilibrium between synthesis and hydrolysis is a common feature of ester metabolism. Studies on fatty acid ethyl esters (FAEEs) in rat liver microsomes have shown a similar interplay, where the net formation of esters is influenced by both acyl-CoA:ethanol O-acyltransferase (AEAT) activity and the hydrolytic activity of carboxylesterases. nih.gov

Specific research on the biotransformation of this compound in model organisms is limited. However, the metabolic fate of analogous compounds, particularly fatty acid ethyl esters (FAEEs), has been studied in organisms such as rats, providing a relevant model.

In rats, FAEEs are known non-oxidative metabolites of ethanol that can accumulate in various tissues, including the liver and adipose tissue. nih.govnih.gov The primary biotransformation pathway is hydrolysis, catalyzed by FAEE synthase or other carboxylesterases, breaking the esters down into their constituent fatty acids and ethanol. nih.gov The activity of these synthesizing and hydrolyzing enzymes can be influenced by chronic ethanol exposure. nih.gov For instance, FAEE synthase activity in rat adipose tissue was found to double after 10 weeks of ethanol consumption. nih.gov

These metabolic processes can have significant downstream biological consequences. In isolated myocardial mitochondria, FAEEs have been shown to induce mitochondrial dysfunction, which is correlated with the cleavage of the ester and the subsequent release of the free fatty acid near the mitochondrial membrane. nih.gov

Table 2. Biotransformation of Fatty Acid Ethyl Esters (FAEEs) in Rat Models
FindingModel System/TissueKey Enzymes ImplicatedPrimary Biotransformation ProductReference
FAEEs are formed and hydrolyzed in liver microsomes.Rat Liver MicrosomesAcyl-CoA:ethanol O-acyltransferase (AEAT), FAEE synthase, Carboxylesterases (ES-4)Free Fatty Acid, Ethanol nih.gov
FAEEs accumulate in adipose tissue after ethanol exposure.Rat Adipose TissueFAEE synthase, Hormone-sensitive lipaseFree Fatty Acid, Ethanol nih.gov
FAEEs are postmortem markers for ethanol intake.Rat Liver and Adipose TissueNot specifiedVarious FAEE species nih.gov
FAEEs induce mitochondrial dysfunction.Isolated Rat Myocardial MitochondriaNot specified (hydrolytic activity implied)Free Fatty Acid nih.gov

Transport and Distribution Mechanisms in Cellular Models

The precise mechanisms governing the transport and distribution of this compound within cellular models have not been extensively elucidated in dedicated research. However, insights can be drawn from the broader understanding of how related compounds, such as triterpenoid saponins and fatty acid ethyl esters, traverse and localize within cells. The amphipathic nature of saponins, possessing both a hydrophobic aglycone and hydrophilic sugar moieties, is a key determinant of their interaction with cellular membranes. innovareacademics.in

Triterpenoid saponins are known to interact with cell membranes, potentially leading to increased permeability. mdpi.comresearchgate.net This interaction can be influenced by the structure of the saponin (B1150181), including the nature of the aglycone and the attached sugar chains. The aglycone portion can insert into the lipid bilayer of cell membranes, which can alter membrane fluidity and affect the function of membrane-bound proteins and signaling pathways. innovareacademics.in Some saponins have been observed to form pores in membranes, which could facilitate their entry into the cell. researchgate.net

Once inside the cell, the distribution of triterpenoid saponins can be influenced by their physicochemical properties. Glycosylation, for instance, is thought to play a significant role in the intracellular and extracellular transport and storage of these compounds in plants. oup.com It is plausible that this compound, being a lipophilic derivative of a triterpenoid saponin, may exhibit a tendency to associate with lipid-rich structures within the cell, such as the endoplasmic reticulum or lipid droplets. The ethyl ester group would further enhance its lipophilicity compared to the parent phytolaccinic acid.

The transport of fatty acid ethyl esters (FAEEs), which share the ethyl ester functional group with the compound of interest, has been studied more extensively, particularly in the context of ethanol metabolism. While the transport of long-chain fatty acids across the cell membrane can be protein-mediated, the movement of FAEEs is less clearly defined and may involve passive diffusion across the lipid bilayer due to their lipophilic nature. mdpi.com Studies on FAEEs indicate that they can be found in various cellular compartments and can be selectively exported from cells. mdpi.com This suggests the existence of transport mechanisms, though they are not fully characterized.

Table of Related Biosynthetic Enzymes and their Functions

Enzyme Family/ClassGeneral Function in Triterpenoid/Ethyl Ester Biosynthesis
Oxidosqualene Cyclases (OSCs)Catalyze the cyclization of 2,3-oxidosqualene to form the basic triterpene skeletons. frontiersin.org
Cytochrome P450 Monooxygenases (P450s)Mediate the oxidation of the triterpenoid backbone, introducing hydroxyl and carboxyl groups. frontiersin.orgitb.ac.id
UDP-dependent Glycosyltransferases (UGTs)Catalyze the attachment of sugar moieties to the triterpenoid aglycone. oup.comfrontiersin.org
Lipases/EsterasesCan catalyze the esterification of an organic acid with an alcohol, such as ethanol, to form an ethyl ester. scitepress.orggoogle.com

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and preclinical pharmacological potential of the chemical compound This compound .

Searches for this specific compound in relation to its anti-inflammatory, antioxidant, antimicrobial, and anti-proliferative properties did not yield any dedicated research studies or data. Therefore, it is not possible to provide an article with the detailed, evidence-based content as requested in the outline.

The scientific community has not published findings on the following for this compound:

In vitro anti-inflammatory assays or cellular models.

In vivo anti-inflammatory efficacy in preclinical animal models.

Antioxidant activity investigations, such as radical scavenging assays.

In vitro antimicrobial efficacy against bacteria or fungi.

In vitro anti-proliferative effects on any cell lines.

Consequently, the creation of data tables and a detailed article as per the provided structure is not feasible. Further research would be required to isolate or synthesize and then biologically evaluate this compound to determine the properties outlined.

Biological Activities and Pre Clinical Pharmacological Potential of Phytolaccinic Acid Ethyl Ester

Exploration of Other Potential Bioactivities Relevant to Natural Products

Immunomodulatory Effects (e.g., cytokine modulation in cellular assays)

While direct studies on the immunomodulatory effects of Phytolaccinic acid ethyl ester are not extensively documented in publicly available literature, the immunomodulatory potential of extracts from the Phytolacca genus, rich in saponins (B1172615), is well-established. nih.govnih.gov Saponins derived from plants have been shown to possess a range of biological activities, including anti-inflammatory and immunomodulatory properties. nih.govmdpi.com These compounds can influence the immune system by promoting the growth and maturation of immune organs, regulating the function of various immune cells, and modulating the production of cytokines and antigen-specific antibodies. nih.govnih.gov

Extracts from Phytolacca have demonstrated significant anti-inflammatory activity, which supports their traditional use in treating inflammatory conditions. researchgate.net This activity is largely attributed to the presence of glycosylated saponins, such as esculentosides and phytolaccosides. researchgate.net The use of Phytolacca can be encouraged for its potential to regulate cytokine production and combat inflammatory diseases. researchgate.net Plant-derived immunomodulators can alter immune function through the dynamic regulation of informational molecules like cytokines. researchgate.netaltmedrev.com Many medicinal plant extracts have been shown to affect the expression of various cytokines, with Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), and Interferon (IFN) being the most frequently studied. researchgate.netaltmedrev.com

Given that Phytolaccinic acid is a triterpenoid (B12794562) saponin (B1150181), it is plausible that its ethyl ester derivative may exhibit similar immunomodulatory activities. The general mechanism of action for the anti-inflammatory effects of saponins is thought to involve the inhibition of cyclooxygenase and the release of pro-inflammatory cytokines. researchgate.net

Table 1: Representative Cytokine Modulation by Plant-Derived Compounds

Plant/Compound ClassModel SystemObserved Effect on Cytokines
Phytolacca ExtractsGeneralRegulation of cytokine production researchgate.net
Plant SaponinsGeneralStimulation of cytokine and chemokine release nih.gov
Garlic ExtractsIn vitroSuppression of IL-1, IL-6, and TNF-α; Increase in IFN-γ and IL-12 nih.gov
Stevia rebaudiana GlycosidesIn vitroDown-regulation of IL-1, IL-6, IL-17a, and TNF-α nih.gov
Quercus robur ExtractHuman LeukocytesDecrease in IFNγ, IL-17a, IL-12, IL-2, IL-1β, and IL-23 secretion mdpi.com

Other Observed or Hypothesized Activities (e.g., acetylcholinesterase inhibition based on related compounds)

The inhibition of acetylcholinesterase is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease and other neurodegenerative disorders. nih.gov The neuroprotective potential of saponins, as a chemical class, has been a subject of interest in scientific research. nih.gov Accumulated evidence suggests that saponins can have significant neuroprotective effects against central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and stroke. nih.gov The proposed mechanisms for these neuroprotective functions are diverse and include antioxidant effects, modulation of neurotransmitters, anti-inflammatory actions, and anti-apoptotic properties. nih.gov

Considering that Phytolaccinic acid is a saponin, it is hypothesized that its ethyl ester derivative could potentially exhibit acetylcholinesterase inhibitory and broader neuroprotective activities. This hypothesis is strengthened by the observed AChE inhibitory effects of extracts from the Phytolacca genus. nih.gov Further investigation is warranted to isolate and characterize the specific compounds responsible for this activity within Phytolacca species and to determine if this compound is one such active constituent.

Table 2: Acetylcholinesterase Inhibitory Activity of Selected Plant Extracts

Plant SpeciesPlant PartExtract TypeAcetylcholinesterase Inhibition
Phytolacca americanaLeaves & FruitsMethanol (B129727)Demonstrated inhibitory activity nih.gov
Amorpha fruticosaFruitMethanol48.86±0.55% at 2 mg/mL nih.gov

Mechanistic Studies of Biological Action of Phytolaccinic Acid Ethyl Ester

Elucidation of Molecular Targets and Signaling Pathways Modulated by Phytolaccinic Acid Ethyl Ester

The biological actions of saponins (B1172615) and their derivatives are often multifaceted, stemming from their ability to interact with cellular membranes and modulate key signaling proteins.

Prostaglandins are lipid compounds with hormone-like effects that play a crucial role in inflammation. Their synthesis is primarily catalyzed by cyclooxygenase (COX) enzymes. Many triterpenoid (B12794562) saponins have demonstrated anti-inflammatory properties by inhibiting key enzymes in the prostaglandin (B15479496) synthesis pathway. mdpi.comresearchgate.net

Studies on various triterpenoid saponins have shown that they can suppress the expression of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation. pnas.orgmdpi.comacs.orgjmb.or.kr This inhibition is often linked to the suppression of the NF-κB signaling pathway, which is a primary regulator of COX-2 gene expression. pnas.orgacs.org For instance, certain dammarane (B1241002) triterpenoid saponins were found to decrease the expression of COX-2 protein in lipopolysaccharide-activated macrophages. acs.org Similarly, other saponins have been noted to reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator synthesized by COX-2. mdpi.comacs.orgjmb.or.kr Given that phytolaccinic acid is a triterpenoid saponin (B1150181), its ethyl ester derivative is hypothesized to retain this inhibitory capability. The increased lipophilicity from the ethyl ester group may enhance its ability to access the intracellular environment where these enzymes are located.

Table 1: Effects of Related Triterpenoid Saponins on Prostaglandin Synthesis Pathways

Compound/Extract Target Observed Effect Reference
Dammarane Triterpenoid Saponins COX-2, PGE2, iNOS, NF-κB/p65 Decreased expression/secretion acs.org
Total Saponins of Glycyrrhiza Prostaglandin E2 (PGE2) Synthesis Inhibition of key enzymes in the pathway mdpi.com
Avicin G (Triterpenoid Saponin) COX-2, iNOS Inhibition of NF-κB-dependent expression pnas.org

Saponins can interact with a variety of cellular receptors and enzymes, often due to their amphiphilic nature which facilitates interaction with cell membranes where many receptors are embedded. cambridge.org The interaction is not always a direct binding to the active site but can be an indirect modulation by altering the membrane environment. nih.gov

For example, ginseng saponins have been shown to compete for binding sites on estrogen and progesterone (B1679170) receptors. cambridge.org Other saponins facilitate the interaction between G-protein coupled receptors (GPCRs), like the adenosine (B11128) A1 receptor, and their associated G-proteins, possibly by increasing membrane permeability to guanosine (B1672433) triphosphate (GTP). nih.gov The esterification of phytolaccinic acid would likely enhance its ability to intercalate into the lipid bilayer, potentially amplifying its influence on membrane-bound receptors and enzymes. mdpi.com Furthermore, various saponins have been shown to inhibit enzymes such as α-glucosidase. nih.gov Other ethyl ester compounds, like p-Coumaric Acid Ethyl Ester, have been identified as inhibitors of enzymes like tyrosinase. researchgate.net This suggests that this compound could potentially interact with a range of enzymes, although specific targets have not yet been identified.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (nuclear factor erythroid 2-related factor 2) pathways are critical regulators of the cellular response to inflammation and oxidative stress, respectively. Numerous studies have documented the ability of triterpenoid saponins to modulate these pathways.

NF-κB Pathway: The NF-κB pathway is a primary target for the anti-inflammatory effects of saponins. frontiersin.org Many triterpenoid saponins inhibit the activation of NF-κB. pnas.orgaacrjournals.orgijbs.com They can achieve this by preventing the degradation of its inhibitor, IκBα, or by blocking the translocation of the active p65 subunit of NF-κB into the nucleus. pnas.orgijbs.com For example, avicins, a family of triterpenoid saponins, were found to inhibit tumor necrosis factor (TNF)-induced NF-κB activation by inhibiting both its nuclear localization and its ability to bind to DNA. pnas.org This suppression of NF-κB leads to the downregulation of various pro-inflammatory and pro-survival genes, including those for COX-2 and various cytokines. mdpi.comfrontiersin.org

Nrf2 Pathway: The Nrf2 pathway is the master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes. Some triterpenoid saponins have been shown to activate the Nrf2 pathway, enhancing the cell's ability to combat oxidative stress. frontiersin.orgacs.orgresearchgate.net For instance, triterpenoid saponins from Camellia japonica roots were found to significantly increase ARE-luciferase activity, a marker of Nrf2 activation, as a result of nuclear Nrf2 accumulation. acs.orgresearchgate.net Conversely, other saponins have been found to inhibit Nrf2 in cancer cells, where its over-expression can confer drug resistance. researchgate.net The impact of this compound on the Nrf2 pathway remains to be elucidated but represents a probable mechanism of action.

Interaction with Biomembranes and Subcellular Structures

The interaction of saponins with biological membranes is a cornerstone of their biological activity, influencing permeability and the function of membrane-associated structures. cambridge.org

The esterification of a compound like phytolaccinic acid into its ethyl ester derivative is known to increase its lipophilicity. mdpi.com This chemical change is expected to enhance its ability to permeate biological membranes. Studies on other molecules, such as protocatechuic acid, have shown that conversion to its ethyl ester form leads to a significant increase in lipophilicity, which is believed to improve its biological activities by facilitating its passage through cell membranes. mdpi.com Fatty acid ethyl esters have also been shown to accumulate in hydrophobic membranes. nih.gov Therefore, it is highly probable that this compound would exhibit greater membrane permeability and accumulate within cellular membranes to a larger extent than its parent acid. This enhanced accumulation could lead to more pronounced effects on membrane structure and function. cambridge.orgnih.gov

Mitochondria are crucial organelles that can be affected by compounds that interact with their membranes. Fatty acid ethyl esters (FAEEs), which share the ethyl ester functional group, have been shown to induce mitochondrial dysfunction. nih.govjci.org Studies on isolated myocardial mitochondria revealed that FAEEs can cause a concentration-dependent reduction in the respiratory control ratio and decrease the maximal rate of oxygen consumption. nih.govjci.org This is partly because FAEEs can bind to mitochondria and may act as a shuttle for fatty acids, which are known uncouplers of oxidative phosphorylation, into the mitochondrial membrane. nih.govjci.org

Similarly, various phenolic compounds and their esters can also modulate mitochondrial function. nih.govmdpi.commdpi.com For example, caffeic acid phenethyl ester has been shown to protect mitochondria from oxidative damage and inhibit the release of cytochrome c, a key event in apoptosis. nih.gov Some phenolic acid esters can also increase ATP production and the oxygen consumption rate in mitochondria. semanticscholar.org Given these findings, it is plausible that this compound interacts with mitochondria, potentially altering membrane potential, respiratory function, and susceptibility to oxidative stress.

Table 2: Observed Effects of Related Ester Compounds on Mitochondrial Function

Compound Class Specific Compound Example Observed Effect on Mitochondria Reference
Fatty Acid Ethyl Esters Ethyl Oleate Induces mitochondrial dysfunction; reduces respiratory control ratio; uncouples oxidative phosphorylation. nih.govjci.org
Phenolic Acid Esters Caffeic Acid Phenethyl Ester Protects against oxidative damage; inhibits cytochrome c release. nih.gov
Phenolic Acid Esters Ferulic Acid Ethyl Ester Induces expression of protective enzymes (heme oxygenase-1). mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Phytolaccinic acid
Prostaglandin E2 (PGE2)
p-Coumaric Acid Ethyl Ester
Protocatechuic acid
Ethyl Oleate
Caffeic acid phenethyl ester
Ferulic acid ethyl ester
Stigmasteryl Vanillate
Avicin G
IκBα

Transcriptomic and Proteomic Analysis of Cellular Responses

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the transcriptomic or proteomic analysis of cellular responses to this compound were identified. The current body of research does not appear to contain investigations into the global changes in gene expression (transcriptomics) or protein levels (proteomics) induced by this particular chemical compound.

Therefore, it is not possible to provide detailed research findings, data tables of differentially expressed genes or proteins, or an analysis of the cellular pathways modulated by this compound. The scientific community has yet to publish research in this specific area of inquiry.

Structure Activity Relationship Sar Studies of Phytolaccinic Acid Ethyl Ester and Its Analogues

Correlation Between Specific Structural Features of Phytolaccinic Acid Ethyl Ester and Observed Biological Activities

While direct experimental studies on this compound are not extensively documented in publicly available literature, its structure-activity relationships can be inferred from research on closely related triterpenoid (B12794562) saponins (B1172615) and the known effects of esterification.

The core structure of phytolaccinic acid belongs to the oleanane-type triterpenoids. Key structural features that are critical for the biological activity of the parent molecule and its derivatives include:

The Triterpenoid Backbone: The rigid pentacyclic structure of the aglycone is fundamental for interaction with biological targets, particularly cell membranes. The amphiphilic nature of saponins, with this hydrophobic aglycone and hydrophilic sugar moieties, allows them to insert into and perturb cell membranes, which is a key mechanism for their cytotoxic and hemolytic activities. nih.govinnovareacademics.in

The Carboxyl Group at C-28: In the parent phytolaccinic acid, the presence of a carboxylic acid at the C-28 position is a significant feature. This group is ionizable at physiological pH, rendering the molecule more polar. In many bioactive saponins, this position is often glycosylated through an ester linkage. uni-heidelberg.de Modification at this site, such as the formation of an ethyl ester, is known to dramatically alter the molecule's physicochemical properties and subsequent biological activity. mdpi.com

Hydroxyl and Other Substituents: The presence and position of hydroxyl (-OH) groups on the triterpenoid skeleton can influence binding to target proteins and modulate activity. For instance, in lophanic acid derivatives, a free hydroxyl group at C-13 was found to be essential for antifungal and antibacterial activities. mdpi.com

In this compound, the primary structural modification is the conversion of the C-28 carboxylic acid to an ethyl ester. This change is predicted to be a primary determinant of its specific biological profile. Studies on other triterpenoid derivatives have shown that the presence of a C-20 carboxylic ester group was crucial for their antimicrobial effects. mdpi.com Similarly, the ethyl ester in the phytolaccinic acid derivative is expected to be a critical pharmacophore.

Table 1: Correlation of Structural Features of Triterpenoid Scaffolds with Biological Activity

Structural FeatureGeneral Biological RoleInferred Role in this compound
Oleanane-type Backbone Provides a rigid, lipophilic scaffold for membrane interaction. innovareacademics.inForms the core structure, essential for target interaction.
C-28 Carboxyl Group Increases polarity; site for glycosylation or esterification. uni-heidelberg.deEsterified to an ethyl group, significantly modifying bioactivity.
Ethyl Ester Moiety Increases lipophilicity, enhances membrane permeability. nih.govmdpi.comExpected to enhance cell penetration and improve potency in cell-based assays compared to the parent acid. nih.gov
Skeletal Hydroxyl Groups Modulates target binding and solubility. mdpi.comContributes to specific hydrogen-bonding interactions with biological targets.

Impact of the Ethyl Ester Moiety on Bioactivity, Selectivity, and Biological Barrier Permeability

The transformation of a carboxylic acid to an ethyl ester is a common medicinal chemistry strategy to create a prodrug or to enhance the pharmacokinetic properties of a molecule. The primary impact of this modification is an increase in lipophilicity. mdpi.com

Bioactivity: The increased lipophilicity conferred by the ethyl ester moiety is expected to enhance the ability of this compound to cross biological membranes, such as the cell wall and plasma membrane. mdpi.com In many studies, the conversion of a free acid to its corresponding ester led to a significant increase in potency. For example, the hydrolysis of certain active esters to their free acids resulted in a complete loss of anti-tuberculosis activity, a phenomenon attributed to poor cell membrane penetration of the more polar acid form. nih.gov Similarly, the methylation of carboxyl groups in the sugar moiety of another saponin (B1150181) was found to be pivotal for its antitumor activity. researchgate.net Therefore, this compound is predicted to exhibit greater potency in cell-based assays (e.g., cytotoxicity against cancer cells) than its parent acid.

Selectivity: The selectivity of a drug can also be influenced by esterification. While increased lipophilicity can lead to broader distribution, subtle changes in molecular shape and charge distribution upon esterification can alter the binding affinity for different biological targets, potentially leading to improved selectivity.

Biological Barrier Permeability: This is where the ethyl ester moiety has its most significant impact. The ability of a compound to be absorbed and reach its site of action is heavily dependent on its ability to cross lipid-rich biological barriers. The less polar, more lipid-soluble ethyl ester will permeate these barriers more readily than the polar carboxylic acid. This principle has been demonstrated with phenolic acid esters, where increasing lipophilicity through esterification was key to improving their biological action. mdpi.comuc.pt

Table 2: Predicted Impact of the Ethyl Ester Moiety

PropertyParent Phytolaccinic Acid (Carboxylic Acid)This compoundRationale
Polarity HighLowThe ethyl group replaces the acidic proton, reducing hydrogen bonding potential and overall polarity.
Lipophilicity (LogP) LowHighEsterification increases the hydrocarbon character of the molecule. mdpi.com
Membrane Permeability LowHighIncreased lipophilicity facilitates passive diffusion across lipid bilayers. nih.gov
Expected Cell-Based Bioactivity Moderate to LowHighEnhanced ability to reach intracellular targets. researchgate.net

Comparative SAR Analysis with Parent Phytolaccinic Acid and Other Phytochemicals

A comparative analysis highlights the significance of the ethyl ester modification.

Versus Parent Phytolaccinic Acid: The primary difference lies in the C-28 functional group. The parent acid is an aglycone, which in nature is typically glycosylated to form a saponin. As a free acid, its biological activity might be limited by poor membrane permeability. The ethyl ester derivative can be considered a mimetic of the natural saponin structure, where the ester linkage replaces the glycosidic ester bond, or as a more bioavailable version of the aglycone. The ester is expected to function as a more effective cytotoxic or anti-inflammatory agent in cellular models compared to the acid.

Versus Other Phytochemicals: The SAR principles observed for this compound are consistent with those seen for other classes of phytochemicals.

Phenolic Acid Esters: Studies on caffeic and gallic acid esters have shown that their biological effects are strongly dependent on the ester moiety. uc.pt Propyl esters of these acids displayed significantly higher cytotoxic activity against HeLa cells compared to the corresponding methyl or octyl esters, demonstrating that an optimal level of lipophilicity is crucial for activity. uc.pt

Other Triterpenoid Esters: Research on derivatives of lophanic acid revealed that C-20 carboxylic ester groups were essential for their antifungal and antibacterial activities. mdpi.com This supports the hypothesis that the C-28 ethyl ester of phytolaccinic acid is a critical determinant of its bioactivity. In another example, methylation of achyranthoside H, a saponin, significantly enhanced its antiproliferative effect on human breast cancer cells. researchgate.net

Computational Chemistry and Molecular Docking Approaches in SAR Elucidation

In the absence of direct experimental data, computational methods like molecular docking serve as powerful tools to predict and rationalize the biological activity of this compound. nih.gov

Molecular docking simulates the interaction between a ligand (this compound) and the binding site of a macromolecular target, such as an enzyme or receptor. This approach can:

Identify Potential Biological Targets: Based on the known activities of Phytolacca saponins against inflammation and cancer, potential targets for docking studies could include proteins like cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), or various kinases involved in cell proliferation. mdpi.comnih.govtandfonline.com

Predict Binding Affinity: Docking algorithms calculate a scoring function that estimates the binding energy between the compound and the target. A lower binding energy generally suggests a more stable interaction and higher potential inhibitory activity. granthaalayahpublication.orgnarraj.org

Elucidate Binding Modes: The simulation reveals the specific orientation of the ethyl ester within the target's active site. It can identify key molecular interactions, such as hydrogen bonds between the molecule's hydroxyl groups and amino acid residues, or hydrophobic interactions involving the triterpenoid backbone and the ethyl group. jppres.com For instance, a docking study could show the ethyl ester group fitting into a specific hydrophobic pocket within the active site, an interaction unavailable to the more polar parent acid. This would provide a structural basis for its enhanced activity.

By comparing the docking scores and binding modes of this compound with its parent acid, researchers can generate testable hypotheses about its mechanism of action and the structural features responsible for its potency. nih.gov

Analytical Methodologies for Detection and Quantification of Phytolaccinic Acid Ethyl Ester

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phytolaccinic acid ethyl ester from complex matrices. The development of a robust HPLC method involves the careful optimization of several parameters to achieve adequate resolution, sensitivity, and peak symmetry.

Reverse-phase HPLC (RP-HPLC) is the most common modality used for this purpose. Separation is typically achieved on a C18 column, which effectively retains the nonpolar triterpenoid (B12794562) backbone of the molecule. nih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often acidified with formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. mdpi.comnih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to separate the analyte from other closely related compounds within a sample extract. nih.gov

Detection is commonly performed using a Photodiode Array (PDA) or a standard UV-Vis detector. nih.gov The chromophores within the this compound structure allow for detection at specific wavelengths, typically determined by acquiring the full UV-Vis spectrum of a purified standard. While many saponins (B1172615) have low UV absorption, derivatization or detection at lower wavelengths (e.g., ~205 nm) can be employed. researchgate.netresearchgate.net

Method validation for HPLC is performed to ensure its reliability for the intended application. Key validation parameters include linearity, which is assessed by creating a calibration curve from standard solutions at multiple concentrations. nih.gov The correlation coefficient (r) and determination coefficient (r²) of the curve should be close to 1, indicating a direct relationship between concentration and detector response. nih.gov

Table 1: Example of Optimized HPLC-UV Method Parameters

ParameterConditionSource
Column Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govnih.gov
Mobile Phase A: 0.1-0.5% Acetic or Formic Acid in WaterB: Acetonitrile or Methanol mdpi.comnih.gov
Elution Gradient nih.gov
Flow Rate 0.5 - 1.0 mL/min nih.govphcog.com
Column Temperature 30 - 35 °C nih.govphcog.com
Detection UV/PDA at 254 nm, 260 nm, or 280 nm nih.govnih.govphcog.com
Injection Volume 10 µL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, GC-MS analysis is feasible and provides excellent sensitivity and specificity, particularly for qualitative identification based on mass fragmentation patterns.

For GC-MS analysis, the sample is first vaporized in a heated injector and separated on a capillary column. tsijournals.com A common choice for the analysis of fatty acid ethyl esters, which share structural similarities with the target analyte, is a nonpolar dimethylpolysiloxane column. nih.gov The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. tsijournals.comphytojournal.com

Following separation in the gas chromatograph, the analyte enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the molecule is bombarded with electrons (typically at 70 eV), causing it to fragment in a reproducible manner. tsijournals.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint that can be compared to spectral libraries for identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of this compound.

Sample preparation for GC-MS involves extracting the analyte from the matrix, often followed by a cleanup step using solid-phase extraction (SPE) to remove interfering substances. nih.gov An internal standard is typically added at the beginning of the sample preparation process to ensure accurate quantification. nih.gov

Table 2: Typical GC-MS Operating Parameters for Ethyl Ester Analysis

ParameterConditionSource
Column Fused Silica Capillary (e.g., Elite-5MS, 30 m x 0.25 mm) globalresearchonline.net
Carrier Gas Helium at a constant flow of 1 mL/min tsijournals.comglobalresearchonline.net
Injector Temperature 250 °C tsijournals.comphytojournal.com
Oven Program Initial 110°C, ramp 10°C/min to 200°C, then 5°C/min to 280°C tsijournals.com
Ion Source Electron Ionization (EI) at 70 eV tsijournals.comphytojournal.com
Ion Source Temp. 280 °C tsijournals.com
Mass Scan Range 45 to 450 Da tsijournals.com

Advanced Spectroscopic Techniques in Structure Elucidation and Quantification (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise molecular structure. Both ¹H-NMR and ¹³C-NMR are utilized. airitilibrary.com

¹H-NMR provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the ethyl group: a quartet for the methylene (B1212753) (-CH2-) protons adjacent to the ester oxygen and a triplet for the terminal methyl (-CH3) protons. sciepub.com The complex region of the spectrum would contain signals corresponding to the numerous protons on the triterpenoid skeleton.

¹³C-NMR provides information on the carbon framework of the molecule. It can confirm the presence of the ester carbonyl carbon and the carbons of the ethyl group, in addition to the 30 carbons of the phytolaccinic acid core. tjnpr.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often required to assign all proton and carbon signals unambiguously and confirm the connectivity of the entire molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands, including:

A strong C=O stretching vibration for the ester group (typically around 1735-1750 cm⁻¹).

O-H stretching for any hydroxyl groups on the saponin (B1150181) backbone (a broad band around 3200-3600 cm⁻¹). mdpi.com

C-H stretching vibrations for aliphatic groups (around 2850-3000 cm⁻¹). mdpi.com

C-O stretching vibrations for the ester and alcohol functionalities (in the 1000-1300 cm⁻¹ region). mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. While the triterpenoid core itself may not have strong UV absorption, the carbonyl group of the ester function contributes to a weak absorption band in the UV region. This technique is more commonly used as a detection method in HPLC, where the absorbance at a specific wavelength is proportional to the analyte's concentration. nih.gov

Table 3: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Signal/RegionSource
¹H-NMR Ethyl Group (-OCH₂CH₃)~4.1 ppm (quartet, 2H), ~1.2 ppm (triplet, 3H) sciepub.com
¹³C-NMR Ester Carbonyl (C=O)~170-180 ppm chemicalbook.com
Ethyl Group (-OC H₂C H₃)~60 ppm (-OCH₂-), ~14 ppm (-CH₃) chemicalbook.com
IR Spectroscopy Ester Carbonyl Stretch1735 - 1750 cm⁻¹ mdpi.com
Hydroxyl Stretch3200 - 3600 cm⁻¹ (broad) mdpi.com
Aliphatic C-H Stretch2850 - 3000 cm⁻¹ mdpi.com
UV-Vis n → π* transition~200-220 nm (used for HPLC detection) researchgate.net

Method Validation for Reproducibility, Sensitivity, and Specificity in Research Matrices

For any analytical method to be considered reliable, it must undergo a thorough validation process, especially when dealing with complex research matrices like plant extracts or biological fluids. europa.eu Validation ensures that the method is fit for its intended purpose and provides results that are accurate and precise. nih.gov Key validation parameters include:

Reproducibility (Precision): This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

Intra-day precision (repeatability): The precision obtained when the analysis is performed by one operator on one instrument over a short period. mdpi.com

Inter-day precision (intermediate precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different operators, or with different equipment. mdpi.com Precision is expressed as the relative standard deviation (RSD) or coefficient of variance (CV), with values typically required to be less than 15%. mdpi.commostwiedzy.pl

Sensitivity: This refers to the method's ability to detect and quantify low concentrations of the analyte. It is defined by two parameters:

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. mostwiedzy.pl

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mostwiedzy.pl This is the lowest concentration level suitable for quantitative measurements.

Specificity (Selectivity): This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov Specificity is demonstrated by showing that there is no interference from a blank matrix at the retention time of the analyte and by comparing chromatograms of blank and spiked samples. europa.eu

Accuracy: This measures the closeness of the mean test result to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and then analyzed. nih.gov The percentage recovery is calculated, with typical acceptance criteria falling between 70-120%. nih.gov

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com

Table 4: Example of Method Validation Parameters and Acceptance Criteria

ParameterMetricTypical Acceptance CriteriaSource
Reproducibility Relative Standard Deviation (RSD%)< 15% mdpi.commostwiedzy.pl
Accuracy Recovery (%)70 - 120% nih.gov
Sensitivity LOD / LOQDetermined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) pharmanueva.com
Linearity Correlation Coefficient (r)> 0.99 nih.govmostwiedzy.pl
Specificity Peak Purity / No InterferenceNo co-eluting peaks at the analyte's retention time nih.goveuropa.eu

Future Research Directions and Emerging Applications in Scientific Research

Advanced Omics-Based Research (e.g., metabolomics, lipidomics in plants/models)

The advent of "omics" technologies provides a powerful lens through which to examine the subtle and systemic effects of bioactive compounds. Future research should leverage these technologies to understand the impact of Phytolaccinic acid ethyl ester on biological systems.

Metabolomics: Untargeted metabolomics studies in plant models treated with this compound could reveal alterations in key metabolic pathways. This approach, which allows for the sensitive detection and precise resolution of complex mixtures, can provide insights into the compound's mechanism of action and its role in plant biochemistry nih.gov. By identifying shifts in the metabolome, researchers can generate hypotheses about the compound's function and potential applications.

Lipidomics: Given its ester structure, investigating the influence of this compound on the lipid profile of cells and organisms is a promising avenue. Lipidomics studies could elucidate how the compound interacts with and modulates cellular membranes, potentially influencing signaling pathways and membrane-dependent processes. Understanding these interactions is crucial, as the interplay between drugs and cell membranes is of primary importance for several processes involved in drug activity mdpi.com.

Exploration of Novel Bioactivities and Therapeutic Potential in Pre-clinical Models

Preliminary investigations into compounds with similar structural features, such as other phenolic acids and triterpenoids, have revealed a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties mdpi.comnih.govmdpi.comnih.gov. This provides a strong rationale for exploring the therapeutic potential of this compound in pre-clinical models.

Future studies should focus on:

Screening for Bioactivity: A comprehensive screening of this compound against a panel of disease models is warranted. This could include assays for anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action Studies: For any identified bioactivity, in-depth studies in animal models will be necessary to elucidate the underlying molecular mechanisms. This could involve investigating the compound's effect on specific signaling pathways, such as NF-κB, which is implicated in inflammation and cancer nih.gov.

Potential Therapeutic Area Rationale based on Similar Compounds Pre-clinical Models for Investigation
Oncology Many natural polyphenols and triterpenoids exhibit cytotoxic properties against cancer cells nih.gov.In vitro cancer cell line assays, xenograft models in mice.
Inflammatory Diseases Phenolic compounds are known to possess anti-inflammatory effects mdpi.comnih.gov.Murine models of arthritis, colitis, or dermatitis.
Infectious Diseases Antimicrobial activity is a common feature of plant-derived secondary metabolites nih.gov.In vitro antimicrobial susceptibility testing, animal models of infection.

Development of this compound as a Biochemical Research Tool or Standard

The unique chemical structure of this compound could be leveraged for its use as a tool in biochemical research.

Chemical Probe: With appropriate modifications, such as the attachment of a fluorescent tag or a biotin handle, the molecule could be used as a chemical probe to identify its cellular binding partners and targets.

Analytical Standard: As research into phytolaccinic acid and its derivatives grows, the ethyl ester could serve as a certified reference material for analytical method development and quality control purposes nih.gov. This would be crucial for ensuring the reproducibility and accuracy of experimental results across different laboratories.

Investigation into Biotechnological Production and Sustainable Synthesis Methods

To enable extensive research and potential future applications, a reliable and sustainable supply of this compound is essential. Current production likely relies on semi-synthesis from the natural product, which can be inefficient and environmentally taxing.

Future research should explore:

Biotechnological Production: The use of microbial systems, such as the oleaginous yeast Yarrowia lipolytica, for the production of fatty acid ethyl esters has been demonstrated as a proof-of-principle nih.gov. A similar approach could be developed for this compound, potentially through the heterologous expression of the necessary biosynthetic pathway in a suitable microbial host. Fermentation of carbohydrates by fungi is another established method for producing organic acids that could be adapted nih.govmdpi.com.

Sustainable Chemical Synthesis: The development of greener synthetic routes is a key goal in modern chemistry. Research into solvent-free synthesis methods or the use of enzymatic catalysts, such as lipases, could provide more environmentally friendly and efficient ways to produce this compound mdpi.comgctlc.org.

Synthesis Method Advantages Research Focus
Biotechnological Production Sustainable, potential for high yields, reduced reliance on petrochemicals.Metabolic engineering of microbial hosts, optimization of fermentation conditions.
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly.Screening for suitable lipases, reaction optimization.
Green Chemical Synthesis Reduced waste, use of safer solvents and reagents.Development of solvent-free reaction conditions, exploration of novel catalytic systems.

Collaborative Research for Comprehensive Understanding of this compound Biology and Chemistry

A comprehensive understanding of a novel compound requires a multidisciplinary approach. Future progress in the study of this compound will be accelerated through collaborations between researchers in different fields.

Chemists and Biologists: Collaboration between synthetic chemists and molecular biologists will be crucial for designing and synthesizing novel derivatives with improved activity and for elucidating their mechanisms of action.

Pharmacologists and Toxicologists: To translate pre-clinical findings, collaboration with pharmacologists and toxicologists will be necessary to evaluate the compound's pharmacokinetic properties and safety profile.

Plant Scientists and Biotechnologists: Understanding the natural role of phytolaccinic acid in plants and developing sustainable production methods will require the expertise of plant scientists and biotechnologists.

By fostering these collaborative efforts, the scientific community can work together to fully explore the potential of this compound and pave the way for its potential applications in medicine, agriculture, and biotechnology.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Phytolaccinic acid ethyl ester, and what parameters critically affect yield and purity?

  • Methodological Answer : Synthesis typically involves esterification of Phytolaccinic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux conditions. Key parameters include molar ratios (acid:alcohol), reaction temperature, and catalyst concentration. Purification may require fractional distillation or chromatography, with purity verified via NMR and GC-MS . For novel compounds, full characterization (e.g., elemental analysis, HRMS) is essential to confirm identity .

Q. Which analytical techniques are validated for characterizing this compound?

  • Methodological Answer : Use spectroscopic methods:

  • NMR (¹H/¹³C) to confirm ester bond formation and structural integrity.
  • GC-MS for purity assessment and identification of volatile byproducts (e.g., residual solvents) .


  • IR spectroscopy to detect functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).
    Compare results with literature data for Phytolaccinic acid derivatives .

Q. What natural sources and extraction methods yield Phytolaccinic acid derivatives?

  • Methodological Answer : Phytolaccinic acid is isolated from Phytolacca americana roots via solvent extraction (e.g., ethanol or methanol). Subsequent esterification with ethanol produces the ethyl ester. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating pure derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during this compound synthesis?

  • Methodological Answer : Enantioselective synthesis may employ chiral catalysts (e.g., lipases or organocatalysts). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For kinetic resolution, use enzymes like Pyrobaculum calidifontis esterase, which shows high enantioselectivity for ester derivatives .

Q. What experimental designs address discrepancies between in vitro bioactivity and computational predictions?

  • Methodological Answer : Re-evaluate assay conditions (e.g., solvent compatibility, cell line viability) and validate computational models with experimental IC₅₀ values. Cross-check using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). Consult statistical experts to ensure robust data interpretation .

Q. Which in vivo models are suitable for pharmacokinetic studies of this compound?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for bioavailability and metabolism studies. Administer the compound via oral gavage or intravenous injection, and quantify plasma levels using LC-MS/MS. Adhere to ethical guidelines for animal welfare and include control groups to assess toxicity .

Q. How do formulation parameters influence the stability of this compound in drug delivery systems?

  • Methodological Answer : Assess stability under varying pH, temperature, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For nanoparticle formulations, characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

Q. What statistical approaches resolve conflicting data in dose-response studies?

  • Methodological Answer : Apply multivariate regression to account for confounding variables (e.g., solvent effects). Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate findings through dose-response curve modeling (e.g., Hill equation) .

Methodological Considerations

  • Ethical Compliance : All studies must follow institutional review board (IRB) protocols, particularly for in vivo work. Document informed consent for human cell line use .
  • Data Reproducibility : Publish full experimental details (e.g., catalyst sources, solvent grades) in supplementary materials to enable replication .
  • Conflict Resolution : Engage interdisciplinary experts (e.g., synthetic chemists, pharmacologists) to interpret contradictory results and refine hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.